molecular formula C27H37ClN2O5 B12433974 Ivabradine D6 Hydrochloride

Ivabradine D6 Hydrochloride

Cat. No.: B12433974
M. Wt: 511.1 g/mol
InChI Key: HLUKNZUABFFNQS-SNBVEVFOSA-N
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Description

Ivabradine D6 Hydrochloride is a deuterium-labeled version of Ivabradine Hydrochloride. Ivabradine is a novel heart rate-lowering agent used primarily for the treatment of chronic heart failure and stable angina pectoris. It works by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility or vascular tone .

Preparation Methods

The synthesis of Ivabradine D6 Hydrochloride involves the incorporation of deuterium atoms into the Ivabradine molecule. This process typically includes the following steps:

Industrial production methods for this compound are similar to those used for Ivabradine Hydrochloride, with additional steps to incorporate deuterium atoms.

Chemical Reactions Analysis

Ivabradine D6 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Ivabradine can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of Ivabradine.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced forms of Ivabradine.

    Substitution: Ivabradine can undergo substitution reactions where functional groups are replaced with other groups.

Scientific Research Applications

Ivabradine D6 Hydrochloride is used extensively in scientific research due to its unique properties:

    Chemistry: It serves as a reference compound in analytical chemistry for studying the pharmacokinetics and metabolism of Ivabradine.

    Biology: It is used in biological studies to investigate the effects of heart rate reduction on various physiological processes.

    Medicine: this compound is employed in clinical research to understand its therapeutic potential and safety profile in treating heart-related conditions.

    Industry: It is used in the pharmaceutical industry for the development of new heart rate-lowering drugs

Mechanism of Action

Ivabradine D6 Hydrochloride exerts its effects by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node. This inhibition slows down the diastolic depolarization slope of sinoatrial node cells, leading to a reduction in heart rate. The molecular target of Ivabradine is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the If current .

Comparison with Similar Compounds

Ivabradine D6 Hydrochloride is unique compared to other heart rate-lowering agents due to its selective action on the If current without affecting myocardial contractility or vascular tone. Similar compounds include:

This compound offers a more favorable side effect profile due to its selective action on the If current, making it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C27H37ClN2O5

Molecular Weight

511.1 g/mol

IUPAC Name

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride

InChI

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i2D3,3D3;

InChI Key

HLUKNZUABFFNQS-SNBVEVFOSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCN(C)C[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl

Canonical SMILES

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl

Origin of Product

United States

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